Orthogonal Reactivity: Mtt vs. Fmoc Deprotection Selectivity
N3-L-Lys(Mtt)-OH enables selective ε‑amino group deprotection using 1% TFA in DCM, a condition that leaves the α‑azido group intact and is orthogonal to Fmoc removal. In contrast, Fmoc-Lys(Mtt)-OH also permits Mtt removal with 1% TFA, but its α‑amino group remains protected by Fmoc, which is base‑labile and incompatible with Mtt‑selective deprotection in the presence of azide [1]. This orthogonal pair allows sequential, on‑resin deprotection and functionalization without cleavage from the solid support, a critical advantage for constructing branched peptides and peptide‑drug conjugates [1].
| Evidence Dimension | Selectivity of Mtt deprotection (ε-NH2) vs. azide stability |
|---|---|
| Target Compound Data | Mtt removed with 1% TFA in DCM; azide stable to piperidine and 1% TFA |
| Comparator Or Baseline | Fmoc-Lys(Mtt)-OH: Mtt removed with 1% TFA, but Fmoc is base‑labile; azide absent |
| Quantified Difference | N3-L-Lys(Mtt)-OH retains a stable azide under Mtt deprotection conditions; Fmoc-Lys(Mtt)-OH lacks a bioorthogonal handle |
| Conditions | SPPS on solid support; 1% TFA in DCM for Mtt removal; 20% piperidine for Fmoc removal |
Why This Matters
This orthogonal stability profile allows sequential, on‑resin modifications that are impossible with Fmoc-based analogs, directly enabling more complex, high-value peptide architectures.
- [1] Iris Biotech GmbH. (n.d.). N3-L-Lys(Mtt)-OH Product Technical Datasheet. CAS: 1333231-26-7. View Source
